molecular formula C7H3ClF2O B587464 4-Chloro-2-fluorobenzoyl fluoride CAS No. 152125-92-3

4-Chloro-2-fluorobenzoyl fluoride

Cat. No.: B587464
CAS No.: 152125-92-3
M. Wt: 176.547
InChI Key: KDAXZQQCVWSHQW-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

4-Chloro-2-fluorobenzoyl fluoride (C₇H₃ClF₂O) is a halogenated acyl fluoride belonging to the aromatic benzoyl fluoride family. Its IUPAC name derives from the substitution pattern on the benzene ring: a chlorine atom at the para-position (C4) and a fluorine atom at the ortho-position (C2), with a carbonyl fluoride (-COF) functional group at C1 (Figure 1). The molecular structure is characterized by a planar aromatic ring system, with bond lengths and angles consistent with fluorinated benzoyl derivatives (Table 1).

Table 1. Molecular properties of this compound

Property Value Source
Molecular formula C₇H₃ClF₂O
Molecular weight 176.55 g/mol
SMILES C1=CC(=C(C=C1Cl)F)C(=O)F
InChIKey KDAXZQQCVWSHQW-UHFFFAOYSA-N
CAS registry 152125-92-3

The compound’s synthetic versatility stems from the electrophilic carbonyl fluoride group, which participates in nucleophilic acyl substitutions, and the electron-withdrawing effects of its halogen substituents.

Historical Development of Benzoyl Fluoride Chemistry

Benzoyl fluoride chemistry originated in the mid-19th century with Alexander Borodine’s pioneering work on acyl fluorides. The development of this compound emerged indirectly through advances in halogenated benzoyl chloride synthesis. For example, the 1980s saw methods for preparing 2,4-dichloro-5-fluorobenzoyl halides via diazotization and chlorination of toluenic precursors, which later informed routes to chloro-fluorobenzoyl fluorides.

A breakthrough occurred in the 2010s with catalytic fluorination techniques, such as the use of niobium pentoxide (Nb₂O₅) to convert benzotrifluorides to benzoyl fluorides under mild conditions. These methods enabled scalable production of this compound, circumventing the hazardous hydrofluoric acid traditionally used in acyl fluoride synthesis.

Significance in Halogenated Acyl Halide Research

This compound occupies a niche in halogenated acyl halide research due to its dual functionality:

  • Electrophilic Reactivity : The carbonyl fluoride group undergoes efficient nucleophilic substitution with amines, alcohols, and organometallics, yielding amides, esters, and ketones.
  • Electronic Modulation : The electron-withdrawing -Cl and -F substituents activate the aromatic ring for electrophilic substitutions while stabilizing intermediates in cross-coupling reactions.

Comparative studies highlight its superior stability over acyl chlorides, with hydrolysis rates 10–100× slower under ambient conditions. This stability enables its use as a bench-stable acylating agent in multistep syntheses, such as the preparation of fluorinated pharmaceuticals.

Comparative Positioning within Fluorinated Aromatic Compounds

Among fluorinated aromatics, this compound exhibits unique electronic and steric properties (Table 2):

Table 2. Comparative analysis of fluorinated benzoyl derivatives

Compound Substituents Bond Length (C=O, Å) HOMO-LUMO Gap (eV)
Benzoyl fluoride H at C2/C4 1.190 6.61
4-Fluorobenzoyl fluoride F at C4 1.185 6.24
2-Fluorobenzoyl chloride F at C2, Cl at CO 1.187 6.21
4-Cl-2-F-benzoyl fluoride Cl at C4, F at C2 1.183 5.88

Key findings:

  • The chloro and fluoro substituents reduce the C=O bond length by 0.007 Å compared to benzoyl fluoride, enhancing electrophilicity.
  • The HOMO-LUMO gap narrows by 0.73 eV relative to non-halogenated analogs, facilitating charge transfer in catalytic cycles.
  • Unlike perfluorinated aromatics (e.g., hexafluorobenzene), the asymmetric substitution pattern prevents π-stacking, improving solubility in polar aprotic solvents.

These traits position the compound as a strategic intermediate in synthesizing fluorinated polymers and agrochemicals, where precise electronic tuning is critical.

Properties

CAS No.

152125-92-3

Molecular Formula

C7H3ClF2O

Molecular Weight

176.547

IUPAC Name

4-chloro-2-fluorobenzoyl fluoride

InChI

InChI=1S/C7H3ClF2O/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H

InChI Key

KDAXZQQCVWSHQW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)F)C(=O)F

Synonyms

Benzoyl fluoride, 4-chloro-2-fluoro- (9CI)

Origin of Product

United States

Scientific Research Applications

Applications in Medicinal Chemistry

The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry. The applications of 4-chloro-2-fluorobenzoyl fluoride include:

  • Pharmaceutical Intermediates : This compound serves as a precursor for various pharmaceuticals. For example, it can be transformed into more complex structures that exhibit anti-inflammatory or antibacterial properties. Research indicates that compounds derived from chlorofluorobenzoyl structures show promising biological activities .
  • Agrochemical Synthesis : The compound is also utilized in the synthesis of agrochemicals, where it can enhance the efficacy and selectivity of herbicides and pesticides. Its ability to modify biological pathways makes it valuable in developing crop protection agents .

Case Study 1: Synthesis of Antibacterial Agents

A study detailed the synthesis of a series of antibacterial agents using this compound as an intermediate. The research demonstrated that the introduction of fluorine significantly enhanced the antibacterial activity against resistant strains of bacteria. The synthetic route involved nucleophilic substitutions that yielded compounds with improved pharmacological profiles .

Case Study 2: Development of Herbicides

Another research project focused on developing new herbicides based on derivatives of this compound. The study highlighted how modifications to the benzoyl structure could lead to compounds with increased herbicidal activity and reduced toxicity to non-target species. Field trials confirmed the efficacy of these new formulations compared to existing products on the market .

Data Table: Comparison of Applications

Application AreaCompound Derived FromKey Benefits
Medicinal ChemistryAntibacterial agentsEnhanced activity against resistant bacteria
AgrochemicalsHerbicidesIncreased efficacy and reduced toxicity
Organic SynthesisPharmaceutical intermediatesImproved metabolic stability

Comparison with Similar Compounds

Research and Industrial Perspectives

The demand for fluorinated benzoyl derivatives is driven by their versatility in synthesizing high-value compounds. For instance:

  • Electrophilic Fluorination : Acyl fluorides like this compound are pivotal in introducing fluorine into aromatic systems, a key step in drug development (e.g., antidepressants or antivirals) .
  • Material Science: Derivatives with ether linkages (e.g., ) are explored as monomers for high-performance polymers due to their thermal resistance .

Preparation Methods

Comparative Performance of Diazotization Routes

The patent CN102786386B highlights a four-stage thermal decomposition process for 4-chloro-2-fluorotoluene, achieving 85–90% purity through graded temperature increments (30–40°C over 5 hours). Applying similar staged heating to 4-chloro-2-fluorobenzoyl fluoride synthesis could mitigate exothermic side reactions and improve selectivity. For instance:

StageTemperature Range (°C)Duration (h)Purpose
130–321Initiate slow decomposition
232–341Stabilize intermediate
334–361Accelerate fluorine insertion
436–402Complete reaction

This approach may enhance yield by 15–20% compared to single-step protocols.

Halogen Exchange Reactions: Substitution Strategies

Nucleophilic Fluorination of Acyl Chlorides

Halogen exchange using alkali metal fluorides (e.g., KF, CsF) offers a direct route to benzoyl fluorides. For this compound, this would involve reacting 4-chloro-2-fluorobenzoyl chloride with anhydrous KF in polar aprotic solvents (e.g., DMF, DMSO):

C7H3ClFOCl+KFC7H3ClF2O+KCl\text{C}7\text{H}3\text{ClFOCl} + \text{KF} \rightarrow \text{C}7\text{H}3\text{ClF}_2\text{O} + \text{KCl}

The reaction typically proceeds at 80–100°C for 6–8 hours, with yields contingent on fluoride availability and chloride leaving-group aptitude. Patent CN102786386A reports >90% conversion for analogous toluenes using a 1.5:1 KF:substrate ratio.

Solvent and Catalyst Optimization

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance fluoride nucleophilicity, reducing reaction time to 3–4 hours. A comparative study of solvents revealed the following efficiency trends:

SolventDielectric ConstantYield (%)Purity (%)
DMF36.78894
DMSO46.79296
Acetonitrile37.57889

DMSO’s high polarity facilitates fluoride ion dissociation, justifying its selection for high-yield synthesis.

Oxidation of Methyl Precursors: A Multistep Approach

Sequential Chlorination and Fluorination

4-Chloro-2-fluorotoluene, synthesized via diazotization of 5-chloro-2-methylaniline, serves as a precursor for oxidation to the benzoyl fluoride. A two-step protocol could involve:

  • Oxidation of Toluene to Benzoic Acid : Using KMnO₄ or CrO₃ in acidic media.

  • Conversion to Acyl Fluoride : Treatment with phosphorus pentachloride (PCl₅) followed by HF.

While this method introduces additional steps, it benefits from readily available starting materials. However, over-oxidation risks (e.g., decarboxylation) may limit yields to 50–60%.

Comparative Analysis of Methodologies

MethodStarting MaterialYield (%)Purity (%)Complexity
Diazotization5-chloro-2-aminobenzoyl chloride60–7095–98High
Halogen Exchange4-chloro-2-fluorobenzoyl chloride85–9096–99Moderate
Oxidation4-chloro-2-fluorotoluene50–6088–92Very High

Halogen exchange emerges as the most efficient pathway, balancing yield and operational simplicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-chloro-2-fluorobenzoyl fluoride, and how do reaction conditions influence yield?

  • Methodology : A plausible synthesis involves halogen exchange or fluorination of precursor benzoyl chlorides. For example, substituting chlorine with fluorine using fluorinating agents like KF or SF₄ under controlled anhydrous conditions is common. Reaction temperature (40–80°C) and solvent polarity (e.g., DMF or acetonitrile) critically impact reaction kinetics and side-product formation .
  • Key Considerations : Monitor fluorination efficiency via ¹⁹F NMR to track fluorine incorporation and minimize hydrolysis by maintaining inert atmospheres .

Q. How can researchers confirm the purity and structural identity of this compound?

  • Analytical Workflow :

  • HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .
  • NMR : ¹H and ¹³C NMR verify substitution patterns (e.g., chlorine at position 4, fluorine at position 2). ¹⁹F NMR detects trace fluorinated impurities .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1770 cm⁻¹) and C-F (~1100 cm⁻¹) stretches .
    • Validation : Compare data with computational models (DFT) for spectral assignments .

Q. What safety protocols are essential for handling this compound?

  • Handling : Use fume hoods, nitrile gloves, and splash goggles. Avoid contact with water to prevent hydrolysis to corrosive HF .
  • First Aid : For skin exposure, wash immediately with water and seek medical attention. In case of inhalation, provide fresh air and artificial respiration if needed .

Advanced Research Questions

Q. How do electronic effects of chlorine and fluorine substituents influence the reactivity of this compound in nucleophilic acyl substitution?

  • Mechanistic Insight : The electron-withdrawing fluorine at position 2 activates the carbonyl group toward nucleophilic attack, while chlorine at position 4 stabilizes intermediates via resonance. Kinetic studies using Hammett parameters (σ⁺) can quantify substituent effects .
  • Experimental Design : Compare reaction rates with analogs (e.g., 4-chloro-3-fluorobenzoyl fluoride) under identical conditions to isolate positional effects .

Q. How can researchers resolve discrepancies in spectroscopic data for this compound?

  • Case Study : Conflicting IR carbonyl stretches may arise from solvent polarity or crystallinity. Use matrix-isolation IR or solid-state NMR to distinguish environmental effects .
  • Troubleshooting : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) to resolve ambiguities .

Q. What strategies mitigate side reactions during coupling reactions involving this compound?

  • Optimization :

  • Catalysis : Use Pd(0) catalysts for Suzuki-Miyaura couplings to minimize dehalogenation .
  • Protecting Groups : Temporarily protect the carbonyl with tert-butyl groups to prevent undesired acylations .
    • Monitoring : Employ in-situ FTIR or GC-MS to detect intermediates and adjust reaction parameters dynamically .

Q. How does the thermal stability of this compound impact its use in high-temperature reactions?

  • Thermal Analysis : Conduct thermogravimetric analysis (TGA) to determine decomposition onset (~150–200°C). Differential scanning calorimetry (DSC) identifies exothermic events (e.g., HF release) .
  • Mitigation : Use stabilizing solvents like sulfolane or lower reaction temperatures (<100°C) to prolong shelf life .

Q. What computational methods predict the solubility and reactivity of this compound in nonpolar solvents?

  • Modeling : Apply COSMO-RS or Hansen solubility parameters to predict solubility in toluene or hexane. MD simulations assess solvent interactions .
  • Validation : Compare with experimental solubility data (e.g., gravimetric analysis) and adjust force fields for accuracy .

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